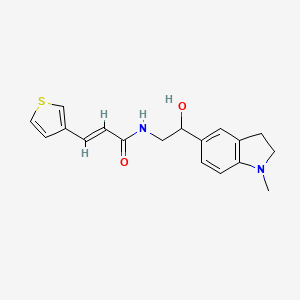

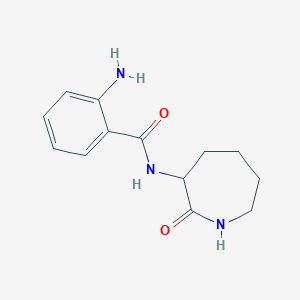

![molecular formula C17H9ClN2O3S B2520627 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide CAS No. 351425-03-1](/img/structure/B2520627.png)

3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide, abbreviated as BTCP, is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). It belongs to a class of heterocyclic compounds known as thiophenes, which have diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of BTCP includes a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains an isoindoline group, which is a type of heterocyclic compound. The exact structural analysis is not provided in the available resources.Physical And Chemical Properties Analysis

The molecular weight of BTCP is 356.78. Other physical and chemical properties such as solubility, melting point, and density are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

A novel series of compounds, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, were synthesized, showcasing the versatility of related chemical structures in producing potent antioxidants. These compounds demonstrated significant antioxidant activity, with some surpassing well-known antioxidants like ascorbic acid in efficacy. This highlights the potential of 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide derivatives in therapeutic contexts, specifically for conditions where oxidative stress is a contributing factor (Tumosienė et al., 2019).

Crystal Structure and Spectroscopy Analysis

The crystal structure and spectroscopy analysis of N-(1,3-dioxoisoindolin-2yl)benzamide, a related compound, were detailed, providing insight into the molecular arrangements and interactions that define its chemical behavior. Such studies are crucial for understanding the fundamental properties that might influence the biological activity of these compounds, including their potential as drug candidates or in other scientific applications (Bülbül et al., 2015).

Synthesis and Characterization of Derivatives

Research into benzo[b]thiophene derivatives, including those similar to 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide, has revealed their broad pharmacological potential. These molecules have been synthesized and characterized, showing a wide spectrum of biological activities. This emphasizes the importance of such compounds in the development of new therapeutics, offering promising avenues for the synthesis of novel drugs with antimicrobial, anti-inflammatory, and other pharmacological properties (Isloor et al., 2010).

Electron-Acceptor Building Blocks for Polymer Semiconductors

One intriguing application of similar compounds involves their use as electron-acceptor building blocks in the development of polymer semiconductors. These semiconductors exhibit very low-lying energy levels and stable electron transport performance in thin film transistors, demonstrating the potential of 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide derivatives in electronics and materials science (Yan et al., 2013).

Mécanisme D'action

BTCP is a potent and selective inhibitor of CDK9. CDK9 is a cyclin-dependent kinase, a type of enzyme that is important for cell cycle regulation. By inhibiting CDK9, BTCP could potentially affect cell cycle progression.

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-(1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3S/c18-13-10-3-1-2-4-12(10)24-14(13)17(23)19-8-5-6-9-11(7-8)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNPNOINJVBCTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

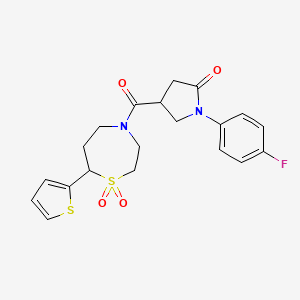

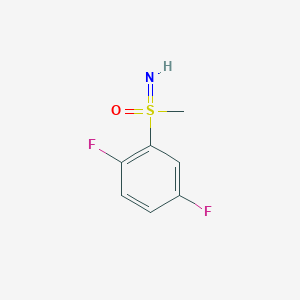

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

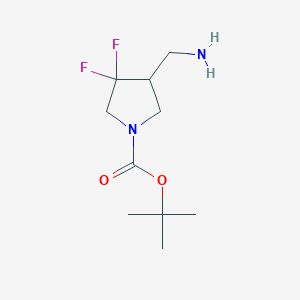

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

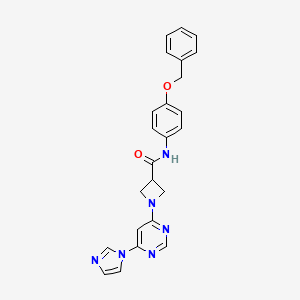

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)

![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)